molecular formula C18H21NO3 B6740354 1-(1-Benzofuran-7-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

1-(1-Benzofuran-7-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

Cat. No.: B6740354
M. Wt: 299.4 g/mol
InChI Key: ZJRNHVBOIGVTCK-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-7-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is a complex organic compound that features a benzofuran ring and an octahydroindole moiety

Properties

IUPAC Name

1-(1-benzofuran-7-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-18(21)16-10-13-4-1-2-7-15(13)19(16)11-14-6-3-5-12-8-9-22-17(12)14/h3,5-6,8-9,13,15-16H,1-2,4,7,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRNHVBOIGVTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2CC3=CC=CC4=C3OC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzofuran-7-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzofuran ring followed by the construction of the octahydroindole framework. Key steps may include cyclization reactions, Friedel-Crafts acylation, and reduction processes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzofuran-7-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzofuran or indole rings .

Scientific Research Applications

1-(1-Benzofuran-7-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-7-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Benzofuran-7-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is unique due to its combination of the benzofuran and octahydroindole structures, which may confer distinct chemical and biological properties compared to other similar compounds .

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